![molecular formula C16H18IN B14294012 1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide CAS No. 119052-44-7](/img/structure/B14294012.png)
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and properties. It is a pyridinium salt with a vinyl group attached to the pyridine ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide typically involves the reaction of 4-methylphenylacetylene with 1-ethylpyridinium iodide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The vinyl group allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Applications De Recherche Scientifique
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The vinyl group allows it to participate in various chemical reactions, influencing its activity and effects. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-4-phenylpyridinium iodide: Similar structure but lacks the vinyl group.
1-Methyl-4-[2-(4-nitrophenyl)ethenyl]pyridin-1-ium iodide: Similar structure with a nitro group instead of a methyl group.
1-Ethyl-4-[2-(4-ethylphenyl)ethenyl]pyridin-1-ium iodide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is unique due to its specific combination of an ethyl group, a vinyl group, and a methyl-substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications and studies .
Propriétés
Numéro CAS |
119052-44-7 |
|---|---|
Formule moléculaire |
C16H18IN |
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
1-ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C16H18N.HI/c1-3-17-12-10-16(11-13-17)9-8-15-6-4-14(2)5-7-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
JRNJLGODZOZQPB-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

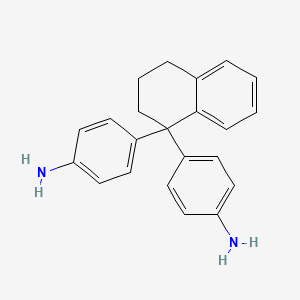
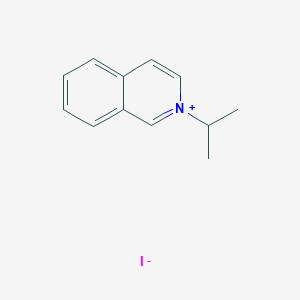
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)


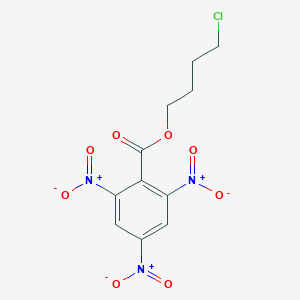

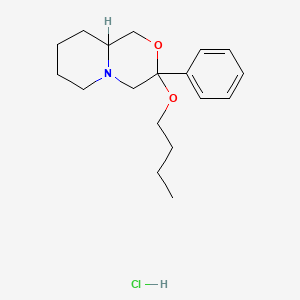
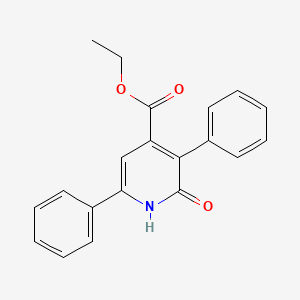
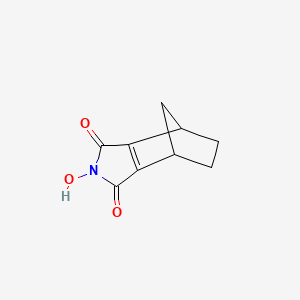

![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)
